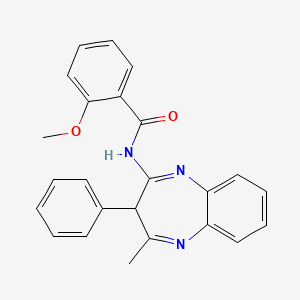

2-methoxy-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide

CAS No.:

Cat. No.: VC16402563

Molecular Formula: C24H21N3O2

Molecular Weight: 383.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H21N3O2 |

|---|---|

| Molecular Weight | 383.4 g/mol |

| IUPAC Name | 2-methoxy-N-(2-methyl-3-phenyl-3H-1,5-benzodiazepin-4-yl)benzamide |

| Standard InChI | InChI=1S/C24H21N3O2/c1-16-22(17-10-4-3-5-11-17)23(26-20-14-8-7-13-19(20)25-16)27-24(28)18-12-6-9-15-21(18)29-2/h3-15,22H,1-2H3,(H,26,27,28) |

| Standard InChI Key | SGYNPVXSORBZDE-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC2=CC=CC=C2N=C(C1C3=CC=CC=C3)NC(=O)C4=CC=CC=C4OC |

Introduction

Chemical Structure and Molecular Properties

2-Methoxy-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide is a heterocyclic organic compound belonging to the 1,5-benzodiazepine class. Its structure combines a benzodiazepine core with a methoxy-substituted benzamide moiety, conferring unique physicochemical and pharmacological characteristics.

Molecular Composition

The compound’s molecular formula is C₂₄H₂₁N₃O₂, with a molecular weight of 383.4 g/mol. Key structural features include:

-

A seven-membered diazepine ring fused to a benzene moiety.

-

A 4-methyl-3-phenyl substituent at position 2 of the diazepine ring.

-

A 2-methoxybenzamide group linked via an amide bond.

Table 1: Molecular Properties of 2-Methoxy-N-(4-Methyl-3-Phenyl-3H-1,5-Benzodiazepin-2-yl)Benzamide

| Property | Value |

|---|---|

| IUPAC Name | 2-methoxy-N-(2-methyl-3-phenyl-3H-1,5-benzodiazepin-4-yl)benzamide |

| Canonical SMILES | CC1=NC2=CC=CC=C2N=C(C1C3=CC=CC=C3)NC(=O)C4=CC=CC=C4OC |

| InChI Key | SGYNPVXSORBZDE-UHFFFAOYSA-N |

| PubChem CID | 16459689 |

The presence of the methoxy group enhances lipophilicity, potentially improving blood-brain barrier permeability compared to non-substituted benzodiazepines.

| Method | Yield (%) | Enantioselectivity (er) | Key Reagents |

|---|---|---|---|

| Acid-catalyzed cyclization | 60–75 | N/A | HCl, DCC |

| Rh-catalyzed hydroamination | 70–80 | 90:10–95:5 | [Rh(cod)Cl]₂, DTBM-Segphos |

Pharmacological Activities

Benzodiazepines are renowned for their GABAₐ receptor modulation, but structural variations like the methoxybenzamide group in this compound may confer distinct binding affinities.

GABAergic Mechanisms

The diazepine core interacts with the α-γ subunit interface of GABAₐ receptors, enhancing GABA-induced chloride influx and neuronal inhibition. Preliminary molecular docking studies suggest that the 2-methoxy group stabilizes receptor binding via hydrophobic interactions with the β₂ subunit.

Research Gaps and Future Directions

-

Pharmacokinetic Profiling: Absorption, distribution, metabolism, and excretion (ADME) studies are needed to evaluate oral bioavailability.

-

Target Selectivity: Screen for off-target interactions with opioid or serotonin receptors.

-

Synthetic Optimization: Adapt enantioselective methods to improve yield and purity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume